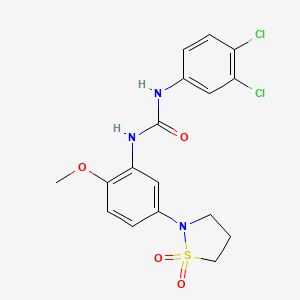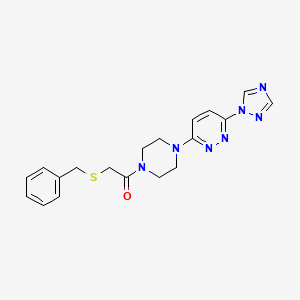
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Sodium Hydrogen Sulfate as a Catalyst : Sodium hydrogen sulfate was used as a non-toxic, inexpensive catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This method provided moderate to high yields, showcasing an efficient synthesis process for similar compounds (Gein, Zamaraeva, & Dmitriev, 2018).
Biological Applications
- Antitubercular Activity : A class of dihydropyrimidines showed significant in vitro antitubercular activity against Mycobacterium tuberculosis, with certain compounds exhibiting higher potency than standard drugs like isoniazid (Trivedi et al., 2010).
- Antifungal Properties : 6-Aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, synthesized through a three-component reaction, demonstrated notable antifungal activity against Candida albicans (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
- Anticancer Potential : Compounds synthesized as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed considerable antimicrobial and anticancer properties. Some of these compounds were more potent than standard drugs against specific cancer cell lines (Sharma et al., 2012).
Pharmacological Screening
- Antidiabetic Screening : Novel dihydropyrimidine derivatives were synthesized and evaluated for antidiabetic activity using the α-amylase inhibition assay. This study contributes to the development of potential antidiabetic agents (Lalpara et al., 2021).
Structural and Molecular Analysis
- Crystal Structure Analysis : The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was analyzed using X-ray diffraction. This study provided insights into the molecular conformation and interactions stabilizing its structure (Rajarajeswari, Kumar, & Katrahalli, 2020).
These studies highlight the diverse applications of 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds in the field of medicinal chemistry, particularly in synthesizing potential antitubercular, antifungal, anticancer, and antidiabetic agents, as well as their utility in structural and molecular analysis.
Overview of Scientific Research Applications
The compound this compound has been a focus in various scientific research domains, primarily in the synthesis of complex chemical structures and the exploration of its potential as an antitubercular agent.
Synthesis and Chemical Analysis
- Catalyst for Synthesis: Sodium hydrogen sulfate has been utilized as a catalyst for the synthesis of a related compound, N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This method demonstrated moderate to high yields and the use of non-toxic and cost-effective catalysts in the synthesis process (Gein, Zamaraeva, & Dmitriev, 2018).
- Antitubercular Properties: A library of 30 dihydropyrimidines, including compounds structurally similar to this compound, was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds in this series showed significant antitubercular activity, demonstrating the potential of these compounds in medicinal applications (Trivedi et al., 2010).
- Molecular Structure Analysis: The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was investigated through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Rajarajeswari, Kumar, & Katrahalli, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain types of enzymes or receptors
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and proliferation . The downstream effects of these alterations could include changes in cell behavior and function.
Pharmacokinetics
A study on a similar compound showed that it had a terminal elimination half-life of 736 minutes and plasma clearance values of 0482 L/min/kg . The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
Similar compounds have been found to have anti-proliferative effects on certain types of cells . This suggests that this compound could potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJJSQNELFCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2907308.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2907309.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2907310.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide](/img/structure/B2907315.png)
![5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2907318.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907322.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)
